molecular formula C22H28ClN3O3 B14984980 N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B14984980
M. Wt: 417.9 g/mol
InChI Key: LQNZUYCHLBLDGS-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common method involves the reaction of 4-chlorophenylpiperazine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl-3-methoxybenzamide
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and methoxyphenoxy group contribute to its versatility and potential for various applications.

Properties

Molecular Formula

C22H28ClN3O3

Molecular Weight

417.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H28ClN3O3/c1-25-11-13-26(14-12-25)21(17-3-5-18(23)6-4-17)15-24-22(27)16-29-20-9-7-19(28-2)8-10-20/h3-10,21H,11-16H2,1-2H3,(H,24,27)

InChI Key

LQNZUYCHLBLDGS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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